7-methyl-1H-indazol-5-amine
Overview
Description
7-methyl-1H-indazol-5-amine is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Mechanism of Action
Target of Action
7-Methyl-1H-Indazol-5-Amine, like other indazole derivatives, has been found to interact with a variety of targets. Indazole derivatives have been reported to inhibit RIP2 kinase , a key player in chronic inflammatory diseases. They have also been found to inhibit Bcr-Abl wild type as well as T315I mutant, which are important in the development of certain types of cancer .
Mode of Action
For instance, they can inhibit the activity of kinases such as CHK1, CHK2, and h-sgk (human serum and glucocorticoid dependent kinase or SGK), which play a role in the treatment of diseases such as cancer .
Biochemical Pathways
For example, they can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules play key roles in inflammation and cancer.
Pharmacokinetics
For instance, the compound’s lipophilicity can affect its absorption and distribution in the body .
Result of Action
Indazole derivatives have been found to have a wide range of biological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-hiv activities .
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been found to inhibit Bcr-Abl, a protein that is often associated with certain types of cancer .
Cellular Effects
The cellular effects of 7-methyl-1H-indazol-5-amine are currently unknown. Indazole derivatives have been reported to have various effects on cells. For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines .
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indazole derivatives have been synthesized and evaluated for their activity against various targets over time .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. The dosage effects of indazole derivatives have been studied in various animal models .
Metabolic Pathways
Indazole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Indazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indazole derivatives are known to localize in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H-indazol-5-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. This method typically employs transition metal catalysts such as copper or silver to facilitate the formation of the indazole ring . Another method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by selective activation of the oxime group in the presence of methanesulfonyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound often utilizes metal-catalyzed reactions due to their high yields and minimal byproduct formation. For example, a copper acetate-catalyzed reaction in dimethyl sulfoxide under an oxygen atmosphere can efficiently produce 1H-indazoles . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions include various substituted indazoles, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
7-methyl-1H-indazol-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential as a pharmacophore.
Medicine: It has shown promise in the development of anticancer, anti-inflammatory, and antimicrobial agents
Industry: The compound is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: The parent compound of the indazole family, known for its broad range of biological activities.
2H-indazole: Another tautomeric form of indazole with distinct chemical properties.
5-amino-1H-indazole: Similar to 7-methyl-1H-indazol-5-amine but lacks the methyl group at the 7th position.
Uniqueness
This compound is unique due to the presence of both a methyl group and an amine group on the indazole ring. This structural feature enhances its potential for specific biological interactions and makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
7-methyl-1H-indazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPNKPFVJHRZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362544 | |
Record name | 7-methyl-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844882-18-4 | |
Record name | 7-methyl-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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